
9-(o-tert-Butylanilino)acridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(o-tert-Butylanilino)acridine hydrochloride is a derivative of acridine, a class of compounds known for their broad spectrum of biological activities. This compound is characterized by the presence of a tert-butyl group attached to the aniline moiety, which is further connected to the acridine core. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(o-tert-Butylanilino)acridine hydrochloride typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of N-phenylanthranilic acid using phosphorus pentachloride (PCl5) as a cyclizing agent.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of acridine with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formation of the Aniline Derivative: The aniline derivative is synthesized by reacting the tert-butylated acridine with o-nitroaniline, followed by reduction of the nitro group to an amino group using a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction reactions can target the acridine core, leading to dihydroacridine derivatives.
Substitution: Electrophilic substitution reactions can occur on the acridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) facilitate electrophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Halogenated acridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-(o-tert-Butylanilino)acridine hydrochloride is
Propiedades
Número CAS |
75775-82-5 |
|---|---|
Fórmula molecular |
C23H23ClN2 |
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
acridin-9-yl-(2-tert-butylphenyl)azanium;chloride |
InChI |
InChI=1S/C23H22N2.ClH/c1-23(2,3)18-12-6-9-15-21(18)25-22-16-10-4-7-13-19(16)24-20-14-8-5-11-17(20)22;/h4-15H,1-3H3,(H,24,25);1H |
Clave InChI |
WBGGZRZVSIFKKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





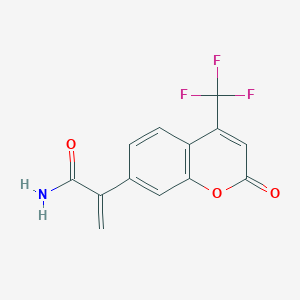
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylnon-3-ynoate](/img/structure/B12818626.png)
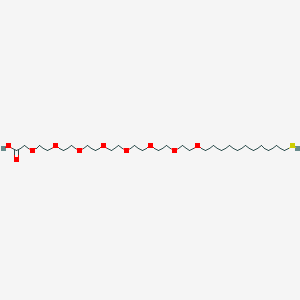

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12818655.png)
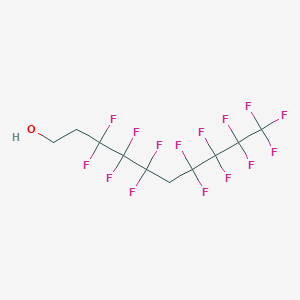
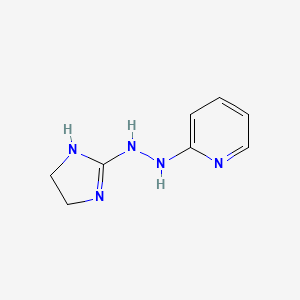

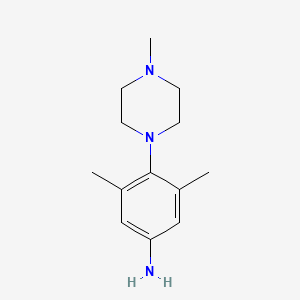
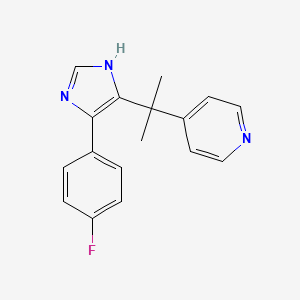
![5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12818702.png)
